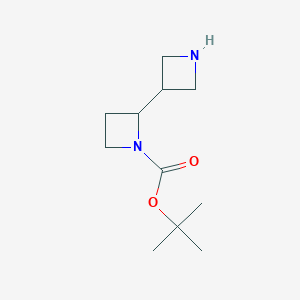
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Overview
Description
4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-CPPM) is a synthetic compound that has been widely used in scientific research due to its ability to act as an agonist and antagonist of various receptors. It has been studied in many areas, including its potential applications in drug discovery, pharmacology, and biochemistry. In
Scientific Research Applications
Synthesis and Structure
- Pyrimidin-2-amine derivatives, including those with a 4-chlorophenyl component, are synthesized for structural studies. An example is the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, confirming their structure through X-ray analysis (Liu, He, & Ding, 2007).
Quantum Chemical Characterization
- The hydrogen bonding sites in pyrimidine compounds, including 4-(4-chlorophenyl) derivatives, have been investigated using quantum chemistry methods. This research identifies the major hydrogen bonding sites in these compounds (Traoré et al., 2017).
Synthesis for Biological Activity
- Pyrimidines with a 4-chlorophenyl group have been synthesized and tested for biological activities such as antimicrobial properties. Some compounds showed moderate activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).
Anti-Inflammatory and Analgesic Activities
- Certain pyrimidine derivatives, including those with a chlorophenyl substitution, have been synthesized and screened for their potential anti-inflammatory and analgesic activities. The nature of the substituent played a significant role in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antihypertensive Activity
- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, similar in structure to the compound , have shown antihypertensive activity in rats, highlighting the potential of these compounds in developing blood pressure medications (Bennett et al., 1981).
Crystal Structure Analysis
- The synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine offers insights into the molecular arrangement and potential applications in material science or pharmaceuticals (Repich et al., 2017).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(21-17(19)20-15)13-6-8-14(18)9-7-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNBQCRJLCKOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)



![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)